REACTION_SMILES
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[C:7]([CH:8]=[CH2:9])(=[O:10])[O:11][CH3:12].[CH3:13][OH:14].[CH:1]1([NH2:6])[CH2:2][CH2:3][CH2:4][CH2:5]1>>[CH:1]1([NH:6][CH2:9][CH2:8][C:7](=[O:10])[O:11][CH3:12])[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CCCC1
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Name
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Type
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product
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Smiles
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COC(=O)CCNC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |